Cas no 1823755-17-4 (Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide)

Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide 化学的及び物理的性質
名前と識別子
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- Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide
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- インチ: 1S/C9H15N3O2S/c1-2-12-6-8(5-11-12)9-7-15(13,14)4-3-10-9/h5-6,9-10H,2-4,7H2,1H3
- InChIKey: YAQKHIPQBSJHGZ-UHFFFAOYSA-N
- SMILES: N1CCS(=O)(=O)CC1C1=CN(CC)N=C1
Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-158770-0.25g |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95% | 0.25g |
$481.0 | 2023-11-13 | |
Enamine | EN300-158770-5.0g |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95% | 5g |
$2816.0 | 2023-06-04 | |
Enamine | EN300-158770-0.5g |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95% | 0.5g |
$758.0 | 2023-11-13 | |
Enamine | EN300-158770-2.5g |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95% | 2.5g |
$1903.0 | 2023-11-13 | |
Enamine | EN300-158770-5g |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95% | 5g |
$2816.0 | 2023-11-13 | |
Enamine | EN300-158770-5000mg |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95.0% | 5000mg |
$2816.0 | 2023-09-24 | |
Enamine | EN300-158770-500mg |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95.0% | 500mg |
$758.0 | 2023-09-24 | |
1PlusChem | 1P028M7X-1g |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95% | 1g |
$1262.00 | 2024-06-18 | |
1PlusChem | 1P028M7X-500mg |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95% | 500mg |
$999.00 | 2024-06-18 | |
Enamine | EN300-158770-1g |
3-(1-ethyl-1H-pyrazol-4-yl)-1lambda6-thiomorpholine-1,1-dione |
1823755-17-4 | 95% | 1g |
$971.0 | 2023-11-13 |
Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxideに関する追加情報
Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide
The compound Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide (CAS No. 1823755-17-4) is a highly specialized organic compound with significant applications in the pharmaceutical and chemical industries. This compound is a derivative of thiomorpholine, a sulfur-containing heterocyclic compound known for its versatility in various chemical reactions. The presence of the pyrazole ring in its structure adds unique electronic properties, making it a valuable component in drug design and synthesis.
Recent studies have highlighted the potential of this compound in the development of novel therapeutic agents. Its thiomorpholine backbone provides stability and bioavailability, while the pyrazole moiety enhances its ability to interact with biological targets. This combination makes it an ideal candidate for designing drugs targeting various diseases, including cancer and inflammatory conditions.
The synthesis of Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide involves a multi-step process that includes nucleophilic substitution and oxidation reactions. The use of advanced catalytic systems has improved the efficiency and selectivity of these reactions, ensuring high purity and yield. Researchers have also explored green chemistry approaches to minimize environmental impact during its production.
In terms of pharmacological activity, this compound has shown promising results in preclinical studies. Its ability to modulate key cellular pathways makes it a potential candidate for treating conditions such as neurodegenerative diseases and metabolic disorders. Additionally, its dioxolane structure contributes to its stability in physiological environments, enhancing its suitability for drug delivery systems.
The application of computational chemistry techniques has further enhanced our understanding of this compound's properties. Molecular docking studies have revealed its potential to bind to specific protein targets with high affinity. This insight has guided researchers in optimizing its structure for improved efficacy and reduced side effects.
In conclusion, Thiomorpholine, 3-(1-ethyl-1H-pyrazol-4-yl)-, 1,1-dioxide represents a cutting-edge advancement in organic chemistry. Its unique structural features and versatile applications position it as a key player in the development of innovative pharmaceuticals. Continued research into its properties and mechanisms will undoubtedly unlock new opportunities for its use in various therapeutic areas.
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